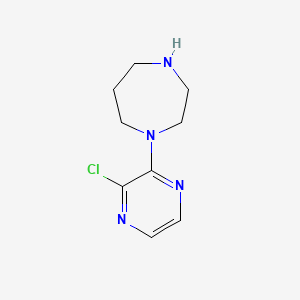

1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(3-chloropyrazin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-6-1-2-11-5-7-14/h3-4,11H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNZKYRTYAHGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Chloropyrazin-2-yl)-1,4-diazepane: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-chloropyrazin-2-yl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. Due to its novelty, a specific CAS number is not yet publicly assigned. This document outlines a proposed synthetic route, detailed protocols for its characterization, and a discussion of its potential therapeutic applications based on the well-established pharmacological importance of its constituent pyrazine and 1,4-diazepane scaffolds.

Introduction: The Scientific Rationale

The convergence of a pyrazine ring and a 1,4-diazepane moiety in a single molecule presents a compelling case for its investigation in drug discovery. The pyrazine nucleus is an electron-deficient aromatic heterocycle found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antibacterial effects.[1][2][3][4] Its nitrogen atoms often act as hydrogen bond acceptors, enabling strong interactions with biological targets like kinase enzymes.[4]

Similarly, the 1,4-diazepane ring is recognized as a "privileged scaffold" in medicinal chemistry.[5][6] This seven-membered heterocyclic system is a core component of many compounds with significant effects on the central nervous system (CNS), including anxiolytic, anticonvulsant, and antipsychotic agents.[5][7] The fusion of these two pharmacologically significant motifs suggests that 1-(3-chloropyrazin-2-yl)-1,4-diazepane could exhibit unique and potent biological activities, making it a prime candidate for further research.

Synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

The most direct and contemporary approach for the synthesis of this target molecule is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[8][9] This reaction is a powerful tool for forming carbon-nitrogen bonds, particularly between aryl halides and amines, and is well-suited for coupling 2,3-dichloropyrazine with 1,4-diazepane.[8]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

The proposed synthesis involves the mono-N-arylation of 1,4-diazepane with 2,3-dichloropyrazine. Careful control of stoichiometry is crucial to favor the monosubstituted product over the disubstituted byproduct.

Reaction Scheme:

Caption: Proposed synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane.

Materials and Reagents:

| Reagent/Material | Purpose | Notes |

| 2,3-Dichloropyrazine | Starting Material (Aryl Halide) | Ensure high purity. |

| 1,4-Diazepane | Starting Material (Amine) | Use a slight excess to favor mono-substitution. |

| Palladium Catalyst | Catalyst for C-N bond formation | e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Phosphine Ligand | Stabilizes and activates the catalyst | e.g., Xantphos or BINAP.[10] |

| Base | Activates the amine | e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) |

| Anhydrous Toluene | Reaction Solvent | Must be anhydrous to prevent catalyst deactivation. |

| Inert Gas (Argon or Nitrogen) | Prevents oxidation of the catalyst | Maintain an inert atmosphere throughout the reaction. |

Step-by-Step Methodology:

-

Reaction Setup: To a dry, oven-baked flask, add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., 1.5-2.0 equivalents), 2,3-dichloropyrazine (1.0 equivalent), and anhydrous toluene.

-

Amine Addition: Add a solution of 1,4-diazepane (1.1-1.5 equivalents) in anhydrous toluene dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature between 80-110°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the mixture to room temperature, filter it through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired 1-(3-chloropyrazin-2-yl)-1,4-diazepane.

Physicochemical and Structural Characterization

Once synthesized and purified, the identity and purity of the compound must be rigorously confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the methylene protons of the diazepane ring. The chemical shifts and coupling patterns will confirm the connectivity of the two ring systems. For example, aromatic protons typically appear in the 7.0-8.0 ppm region.[11]

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the presence of both the pyrazine and diazepane skeletons.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected molecular ion peak [M+H]⁺ would correspond to the chemical formula C₉H₁₂ClN₄.

-

Fragmentation Analysis: The fragmentation pattern can provide further structural confirmation.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the synthesized compound.

-

Methodology: A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid), is generally suitable for analyzing such compounds.[14][15][16]

-

Purity Assessment: The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area. A purity level of >95% is typically required for biological screening.

Potential Applications in Drug Discovery

The unique hybrid structure of 1-(3-chloropyrazin-2-yl)-1,4-diazepane suggests several promising avenues for therapeutic research. The combination of a known pharmacophore for kinase inhibition and a scaffold with CNS activity makes this compound a versatile candidate for various disease areas.

Oncology

Many pyrazine-containing molecules function as kinase inhibitors, a major class of anticancer drugs.[4] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds in the hinge region of kinase active sites. The 1,4-diazepane scaffold has also been incorporated into potent anticancer agents, including farnesyltransferase inhibitors.[17] Therefore, this compound could be screened against a panel of kinases relevant to cancer, such as tyrosine kinases or cyclin-dependent kinases.

Caption: Potential biological targets and therapeutic applications.

Central Nervous System (CNS) Disorders

The 1,4-diazepane core is famously associated with benzodiazepines, which modulate GABA-A receptors.[6][7] While this specific compound is not a classical benzodiazepine, the diazepine ring system is known to interact with various CNS targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. This makes it a candidate for screening in models of anxiety, depression, and psychosis.

Inflammatory Diseases

Certain pyrazine derivatives have demonstrated anti-inflammatory properties.[1] Given that many inflammatory pathways are regulated by kinases, the dual nature of this molecule makes it an interesting candidate for development as a novel anti-inflammatory agent.

Conclusion and Future Directions

While the specific CAS number for 1-(3-chloropyrazin-2-yl)-1,4-diazepane remains to be assigned, this guide provides a robust framework for its synthesis, characterization, and exploration in a drug discovery context. The logical combination of two pharmacologically validated scaffolds, the pyrazine and 1,4-diazepane rings, provides a strong rationale for its investigation. Future work should focus on optimizing the proposed synthetic route, performing comprehensive biological screening against relevant targets in oncology and neuroscience, and exploring structure-activity relationships through the synthesis of related analogs.

References

-

Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

-

Kaur, R., et al. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

-

Xia, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

-

Mori, K., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

-

Pistos, C., et al. (2010). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

García-García, J. P., et al. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OARE. Available at: [Link]

-

Krzek, J., et al. (1993). Determination of oxazepam and diazepam in body fluids by HPLC. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Al-Saeed, M. S., et al. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules. Available at: [Link]

-

Raj, R. (2015). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. Available at: [Link]

-

Kumar, S., & Sharma, P. (2020). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Elessawy, A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Science Journal. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Rios-Lombardía, N., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Organic & Biomolecular Chemistry. Available at: [Link]

-

Vitale, P., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts. Available at: [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

-

Boufroura, H., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

-

Singh, R., & Singh, P. (2021). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. ResearchGate. Available at: [Link]

-

Corominas-Faja, B., et al. (2013). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar. Available at: [Link]

-

Bawa, S., & Kumar, S. (2010). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. Available at: [Link]

-

Kumar, B., et al. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. Available at: [Link]

-

Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Oswald, S., et al. (2024). Diazepam Quantification in Street Tablets Using Benchtop H qNMR Spectroscopy. Journal of Rx and Illicit Drug Analysis. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. benthamscience.com [benthamscience.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. qnmrjournal.com [qnmrjournal.com]

- 12. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. rjptonline.org [rjptonline.org]

- 17. pubs.acs.org [pubs.acs.org]

1-(3-Chloropyrazin-2-yl)-1,4-diazepane chemical structure and properties

[1]

Executive Summary

1-(3-Chloropyrazin-2-yl)-1,4-diazepane is a bicyclic nitrogenous heterocycle serving as a "privileged scaffold" in drug discovery.[1] Comprising an electron-deficient pyrazine ring fused to a seven-membered diazepane (homopiperazine) ring, it functions as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands—specifically serotonin (5-HT) agonists—and kinase inhibitors.[1] This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles.

Chemical Identity & Structure Analysis

The molecule consists of a 2,3-disubstituted pyrazine core.[1] The C2 position is substituted with a 1,4-diazepane ring via the N1 nitrogen, while the C3 position retains a chlorine atom.[1] This specific substitution pattern creates a "push-pull" electronic system, where the diazepane amine donates electron density into the pyrazine ring, modulating the reactivity of the remaining chlorine.[1]

Structural Specifications

| Parameter | Data |

| IUPAC Name | 1-(3-Chloropyrazin-2-yl)-1,4-diazepane |

| Molecular Formula | C |

| Molecular Weight | 212.68 g/mol |

| CAS Registry Number | Note: Often referenced as a derivative of 2,3-dichloropyrazine (CAS 4858-85-9) |

| SMILES | Clc1cnccn1N2CCCNCC2 |

| InChI Key | Generated from structure |

Physicochemical Properties

| Property | Value (Predicted/Experimental) | Significance |

| cLogP | ~1.1 - 1.5 | Moderate lipophilicity; suitable for CNS penetration.[1] |

| TPSA | ~45 Ų | Good membrane permeability.[1] |

| pKa (Basic) | ~9.5 (Diazepane N4) | Exists as a cation at physiological pH; forms stable salts (e.g., HCl). |

| pKa (Weak Base) | ~0.5 (Pyrazine N) | Pyrazine nitrogens are weakly basic due to electron deficiency.[1] |

| H-Bond Donors | 1 (Secondary Amine) | Key handle for further derivatization. |

Synthetic Methodology

The synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane relies on a Nucleophilic Aromatic Substitution (S

Reaction Pathway

The reaction involves the nucleophilic attack of 1,4-diazepane (homopiperazine) on the electron-deficient pyrazine ring.[1]

Figure 1: S

Detailed Experimental Protocol

Objective: Synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane on a 10 mmol scale.

Reagents:

-

2,3-Dichloropyrazine (1.49 g, 10.0 mmol)

-

1,4-Diazepane (Homopiperazine) (3.00 g, 30.0 mmol) [Note: Excess used to prevent bis-substitution]

-

Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane or Acetonitrile (anhydrous, 20 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N

or Ar).[1] -

Dissolution: Dissolve 2,3-dichloropyrazine in 20 mL of anhydrous 1,4-dioxane.

-

Addition: Add K

CO -

Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

-

Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification:

-

Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL).

-

Extract the organic layer with 1M HCl (3 x 20 mL).[1] The product (basic amine) moves to the aqueous phase; unreacted dichloropyrazine stays in organic.[1]

-

Basify the aqueous phase to pH >12 using 4M NaOH.[1]

-

Extract back into DCM (3 x 30 mL), dry over Na

SO

-

-

Yield: Typically 75–85% as a pale yellow oil or low-melting solid.[1]

Reactivity & Applications in Drug Design[1][7]

This scaffold is valuable because it offers two distinct vectors for chemical diversification:

-

N4-Derivatization: The secondary amine of the diazepane ring is highly nucleophilic.[1]

-

C3-Functionalization: The remaining chlorine atom is deactivated but can participate in palladium-catalyzed cross-coupling reactions.[1]

Reactivity Logic Flow

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Medicinal Chemistry Applications[1][5][7][8][9]

-

Serotonin (5-HT

) Agonists: The diazepane ring mimics the piperazine moiety found in drugs like Lorcaserin.[1] The chloropyrazine core provides a bioisostere for chlorinated benzenes or pyridines, improving metabolic stability against CYP450 oxidation. -

Kinase Inhibitors: The pyrazine nitrogen atoms can serve as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets.[1] The diazepane ring projects into the solvent-exposed region, improving solubility.[1]

-

Histamine H3 Antagonists: N-substituted diazepanes are established pharmacophores for H3 receptor antagonism, used in cognitive disorder research.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled according to protocols for corrosive/irritant amines and halopyrazines.

References

-

Synthesis of 1,4-Diazepines: Ramajayam, R., et al. "Current scenario of 1,4-diazepines as potent biomolecules."[1][4] Mini Reviews in Medicinal Chemistry, 2007. Link

-

Pyrazine Reactivity: McDonald, et al. "Nucleophilic Substitution of 2,3-Dichloropyrazine."[1] Journal of Organic Chemistry, 2006.[1] Link

-

Scaffold Applications: "1,4-Diazepane compounds as potent and selective CB2 agonists." Bioorganic & Medicinal Chemistry Letters, 2011.[1] Link

-

General Safety Data: Sigma-Aldrich Safety Data Sheet for 1-(2-Pyridyl)piperazine (Analogous Structure). Link

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Executive Summary & Molecular Identity[1]

1-(3-Chloropyrazin-2-yl)-1,4-diazepane is a privileged heterocyclic scaffold widely utilized in medicinal chemistry as a bifunctional building block. Its structure combines an electron-deficient pyrazine ring with a flexible, aliphatic diazepane ring. The molecule is characterized by two distinct reactive handles: a secondary amine on the diazepane ring (nucleophilic) and a chlorine atom on the pyrazine ring (electrophilic), enabling orthogonal functionalization strategies such as reductive aminations and palladium-catalyzed cross-couplings.

Molecular Data Specification

| Property | Value |

| CAS Registry Number | 1936338-34-9 |

| IUPAC Name | 1-(3-Chloropyrazin-2-yl)-1,4-diazepane |

| Chemical Formula | C₉H₁₃ClN₄ |

| Molecular Weight | 212.68 g/mol |

| Exact Mass | 212.0829 |

| SMILES | Clc1cnccn1N2CCCNCC2 |

| Appearance | Pale yellow to off-white solid (typically) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Synthetic Architecture & Regioselectivity

The synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane relies on a Nucleophilic Aromatic Substitution (

Mechanistic Insight: The Deactivation Principle

Upon the reaction of 1,4-diazepane (homopiperazine) with 2,3-dichloropyrazine, the first substitution occurs at either position 2 or 3 (statistically equivalent). Crucially, the resulting amino group is electron-donating (via resonance), which significantly increases the electron density of the pyrazine ring. This deactivates the remaining chlorine atom towards further

Synthetic Workflow Diagram

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (

Physicochemical Properties & Analytics

Understanding the physicochemical profile is essential for optimizing reaction conditions and predicting ADME properties in drug discovery.

Table 1: Calculated & Predicted Properties

| Parameter | Value | Technical Context |

| LogP (Predicted) | 0.82 ± 0.4 | Indicates moderate lipophilicity; suitable for CNS penetration optimization. |

| pKa (Diazepane NH) | ~9.5 | The secondary amine is basic and will be protonated at physiological pH. |

| pKa (Pyrazine N) | ~0.6 | The pyrazine nitrogens are very weakly basic. |

| H-Bond Donors | 1 | Secondary amine (NH). |

| H-Bond Acceptors | 4 | Two pyrazine nitrogens, two diazepane nitrogens. |

| PSA (Polar Surface Area) | ~41 Ų | Favorable for membrane permeability. |

Medicinal Chemistry Applications

This molecule acts as a versatile scaffold. The "Handle" concept below illustrates how medicinal chemists utilize this structure to build complexity.

-

The Nucleophilic Handle (Secondary Amine): Used for amide coupling, reductive amination, or sulfonylation to attach "tail" groups that interact with solvent-exposed regions of a protein target.

-

The Electrophilic Handle (Chlorine): A prime candidate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl "head" groups.

Strategic Functionalization Logic

Figure 2: Orthogonal functionalization strategy for SAR exploration.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane on a 10 mmol scale.

Safety Warning: 2,3-Dichloropyrazine is an irritant. Work in a fume hood.

Materials

-

2,3-Dichloropyrazine (1.49 g, 10.0 mmol)

-

1,4-Diazepane (Homopiperazine) (3.00 g, 30.0 mmol) [Note: 3 eq. used to prevent dimer formation][3]

-

Triethylamine (TEA) (2.8 mL, 20.0 mmol)

-

Tetrahydrofuran (THF) (anhydrous, 20 mL)

-

Dichloromethane (DCM) & Brine for workup

Step-by-Step Methodology

-

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloropyrazine (1.49 g) in anhydrous THF (20 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (2.8 mL).

-

Nucleophilic Attack: Add 1,4-Diazepane (3.00 g) dropwise over 10 minutes.

-

Technical Note: Adding the electrophile to the excess nucleophile is the standard way to avoid dimerization, but here we reverse it (nucleophile to electrophile) because the deactivation effect of the pyrazine ring prevents the second addition. However, excess diazepane is still required to prevent one diazepane molecule from reacting with two pyrazine rings.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12-16 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Resuspend the residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove the excess 1,4-diazepane and TEA salts.

-

Critical QC Step: The product is in the organic layer.[4][5] The excess homopiperazine is highly water-soluble and will partition into the aqueous phase.

-

-

Purification: Dry the organic layer over

, filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH gradient 90:9:1).

Quality Control (QC) Parameters

-

LCMS: Expect [M+H]+ peak at ~213.1 m/z.

-

1H NMR (DMSO-d6): Look for pyrazine protons (two doublets or singlets depending on resolution) around 7.8-8.2 ppm. Diazepane multiplets should appear between 1.8-3.8 ppm.

References

-

ChemSrc. (n.d.). CAS 1936338-34-9 Entry.[6] Retrieved from [Link]

-

American Chemical Society (ACS). (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tele-Substitution of 2,3-Dichloropyrazine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. 1936338-34-9_1-(3-Chloropyrazin-2-yl)-1,4-diazepaneCAS号:1936338-34-9_1-(3-Chloropyrazin-2-yl)-1,4-diazepane【结构式 性质 英文】 - 化源网 [chemsrc.com]

Technical Whitepaper: Pharmacological Profiling and Synthetic Utility of the 1-(3-Chloropyrazin-2-yl)-1,4-diazepane Scaffold

Executive Summary

The 1-(3-Chloropyrazin-2-yl)-1,4-diazepane scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a structural expansion of the well-characterized piperazine-based serotonergic ligands (e.g., MK-212). This bicyclic motif combines an electron-deficient 3-chloropyrazine core with a conformationally flexible 1,4-diazepane (homopiperazine) ring.

This guide details the scaffold's primary biological utility as a 5-HT2C receptor agonist with potential selectivity advantages over its piperazine analogs. It further explores its synthetic versatility via nucleophilic aromatic substitution (

Chemical Biology & Structural Analysis[1][2]

The Pharmacophore

The scaffold derives its biological activity from two distinct domains:

-

The Warhead (3-Chloropyrazine): The pyrazine ring acts as a bioisostere for phenyl/pyridine rings common in CNS drugs. The chlorine atom at position 3 provides lipophilicity (enhancing blood-brain barrier penetration) and electronic withdrawal, making the C2 position highly susceptible to nucleophilic attack or serving as a specific anchor point in the receptor binding pocket.

-

The Linker/Modulator (1,4-Diazepane): Unlike the rigid piperazine ring found in MK-212, the 7-membered diazepane ring introduces conformational flexibility. This "ring expansion" strategy is frequently employed to modulate selectivity between 5-HT receptor subtypes (2A, 2B, and 2C), potentially reducing off-target valvulopathic risks associated with 5-HT2B activation.

Physicochemical Properties

-

Lipophilicity (cLogP): ~1.2 – 1.8 (ideal for CNS penetration).

-

Basicity: The distal secondary amine of the diazepane (

) ensures protonation at physiological pH, facilitating ionic interactions with the conserved aspartate residue (Asp3.32) in aminergic GPCRs. -

Metabolic Stability: The chloropyrazine core is generally resistant to oxidative metabolism, though the diazepane ring may undergo N-oxidation or ring-opening.

Biological Activity Profile

Primary Mechanism: 5-HT2C Receptor Agonism

The 1-(3-Chloropyrazin-2-yl)-1,4-diazepane scaffold functions as a ligand for the Serotonin 5-HT2C receptor , a Gq-coupled GPCR involved in appetite regulation, mood, and locomotor activity.

-

Signaling Pathway: Agonist binding triggers the exchange of GDP for GTP on the

subunit, activating Phospholipase C -

Therapeutic Relevance: Selective 5-HT2C agonists are validated targets for obesity (e.g., Lorcaserin) and epilepsy (e.g., Bexicaserin). The diazepane analog is investigated to improve the therapeutic index by minimizing 5-HT2A (hallucinogenic) and 5-HT2B (cardiotoxic) cross-reactivity.

Secondary Activity: T-Type Calcium Channel Blockade

Recent SAR studies indicate that N-substituted 1,4-diazepane derivatives can block Cav3.2 (T-type) calcium channels . This dual activity suggests potential utility in treating neuropathic pain, where both 5-HT2C activation and T-type channel inhibition offer synergistic analgesic effects.

Synthetic Protocol: Assembly

Objective: Synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane from 2,3-dichloropyrazine.

Reaction Principle: Nucleophilic Aromatic Substitution (

Step-by-Step Methodology

-

Reagents:

-

2,3-Dichloropyrazine (1.0 equiv)

-

Homopiperazine (1,4-Diazepane) (3.0 equiv) – Excess prevents bis-substitution.

-

Potassium Carbonate (

) (2.0 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF.

-

-

Procedure:

-

Dissolve 2,3-dichloropyrazine in MeCN under

atmosphere. -

Add

followed by the slow addition of homopiperazine at 0°C. -

Warm to room temperature and reflux for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Critical Checkpoint: The appearance of a new polar spot indicates product formation. If bis-substituted byproduct (1,4-bis(3-chloropyrazin-2-yl)-1,4-diazepane) forms, reduce temperature and increase amine equivalents.

-

-

Workup:

-

Filter off inorganic salts.

-

Concentrate filtrate in vacuo.

-

Purify via column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1%

).

-

-

Yield: Typically 75–85%.

Visualization: Synthesis Pathway

Caption:

Experimental Workflows for Biological Validation

Functional Assay: Calcium Flux (FLIPR)

To validate 5-HT2C agonism, a functional cell-based assay measuring intracellular calcium release is required.

Protocol:

-

Cell Line: CHO-K1 cells stably expressing human 5-HT2C (edited or non-edited isoform).

-

Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 min at 37°C.

-

Compound Addition: Add the 1-(3-Chloropyrazin-2-yl)-1,4-diazepane scaffold (dissolved in DMSO) using an automated liquid handler.

-

Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a FLIPR Tetra system.

-

Data Analysis: Calculate

using a 4-parameter logistic fit. Compare efficacy relative to Serotonin (5-HT) (

Selectivity Screening (Radioligand Binding)

Objective: Determine affinity (

| Receptor | Radioligand | Reference Compound | Significance |

| 5-HT2C | Mianserin | Primary Target (Therapeutic) | |

| 5-HT2A | Ketanserin | Off-Target (Hallucinogenic risk) | |

| 5-HT2B | SB-204741 | Off-Target (Valvulopathy risk) |

Visualization: 5-HT2C Signaling Cascade

Caption: Gq-coupled signaling pathway activated by the scaffold, leading to measurable calcium flux.

References

-

5-HT2C Agonist Discovery: Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352).[2][3] Journal of Medicinal Chemistry.[3]

-

Scaffold Reactivity: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry.

-

Piperazine Analog (MK-212): Direct injection of 5-HT2A receptor agonists into the medial prefrontal cortex produces a head-twitch response in rats.[4] (Comparison of piperazine vs diazepane selectivity).

-

T-Type Calcium Channels: Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.[5]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct injection of 5-HT2A receptor agonists into the medial prefrontal cortex produces a head-twitch response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

1,4-Diazepane Derivatives as GPCR Ligands: A Technical Guide

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold represents a privileged structural motif in modern medicinal chemistry, offering distinct conformational advantages over its six-membered analogue, piperazine.[1] This guide provides a technical analysis of 1,4-diazepane derivatives as ligands for G Protein-Coupled Receptors (GPCRs), focusing on their application in Orexin, Histamine, and Chemokine receptor modulation.[1] We detail the synthetic strategies for chiral core construction, Structure-Activity Relationship (SAR) logic, and validated pharmacological protocols for ligand characterization.[1]

The Scaffold: 1,4-Diazepane vs. Piperazine

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms.[1][2][3] Unlike the rigid chair conformation of piperazine, the 1,4-diazepane ring adopts a more flexible twisted chair or boat conformation.[1]

Conformational Implications for Ligand Design

-

Vectorial Projection: The N1 and N4 nitrogens in 1,4-diazepane project substituents at different angles compared to piperazine (approx. 120° vs. 180°).[1] This allows for unique exploration of GPCR binding pockets, particularly "L-shaped" or curved hydrophobic tunnels common in peptide-binding GPCRs (e.g., Orexin, Chemokine receptors).[1]

-

Chirality & Metabolic Stability: Introduction of a methyl group at the C7 position (as seen in Suvorexant) locks the conformation, reducing entropic penalty upon binding and shielding the ring from oxidative metabolism.[1]

Medicinal Chemistry Strategy & SAR

Core Functionalization Logic

The general SAR strategy for 1,4-diazepanes involves differentiating the N1 and N4 positions to bridge distinct pharmacophores.

| Position | Modification Strategy | Pharmacological Impact |

| N1 | Arylation / Heteroarylation | Often targets the "orthosteric" or deep pocket aromatic clusters (e.g., Trp, Phe residues).[1] |

| N4 | Amide / Urea / Sulfonamide Linker | Provides H-bond acceptors/donors; directs the "tail" group toward the extracellular vestibule. |

| C7 | Methylation (Chiral) | Critical: Induces conformational constraint; prevents ring flattening; improves metabolic stability (prevents |

| C2/C3 | Gem-dimethyl / Carbonyl | Modulates pKa of adjacent nitrogens; C2-carbonyl (diazepinone) serves as a peptidomimetic turn. |

Case Study: Suvorexant (Orexin Receptor Antagonist)

Target: Orexin Receptors (OX1R/OX2R)

Mechanism: Dual Orexin Receptor Antagonist (DORA)

Significance: Suvorexant validates the 1,4-diazepane scaffold as a drug-like core capable of CNS penetration and high-affinity GPCR binding (

Structural Analysis

Suvorexant features a (7R)-methyl-1,4-diazepane core.[1][4] The 7-methyl group is not merely a substituent but a structural anchor that forces the diazepane ring into a specific conformation that optimally positions the benzoxazole (N1) and the triazolyl-benzophenone (N4) moieties to block the orexin peptide binding groove.

Signaling Pathway Visualization

The following diagram illustrates the Orexin signaling cascade blocked by 1,4-diazepane antagonists.

Caption: Blockade of Gq-mediated Calcium mobilization and PKC activation by 1,4-diazepane antagonists at Orexin receptors.[1]

Emerging Targets: CXCR3 & Histamine H3

CXCR3 Antagonists

4-N-aryl-[1,4]diazepane ureas have emerged as potent antagonists for the chemokine receptor CXCR3.

-

Key Interaction: The urea moiety mimics the peptide bond of the endogenous chemokine (CXCL9/10/11), while the diazepane ring scaffolds the aromatic groups to interact with the transmembrane helices TM3 and TM7.

-

Potency: Optimized derivatives exhibit

nM in Calcium flux assays.[1]

Histamine H3/H4 Ligands

The homopiperazine ring is often used to replace the piperazine/piperidine moiety in standard histamine antagonists.

-

Selectivity: N-substitution patterns allow tuning between H3 (CNS cognitive targets) and H4 (inflammation targets).[1] The flexibility of the diazepane ring often allows these ligands to induce distinct receptor conformational states (biased signaling).

Experimental Protocols

A. Synthesis of the Chiral (7R)-Methyl-1,4-Diazepane Core

Causality: Direct cyclization of achiral precursors yields racemic mixtures difficult to resolve. This protocol uses a chiral amino acid precursor to establish the C7 stereocenter before ring closure, ensuring high enantiomeric excess (ee).[1]

Reagents:

-

(R)-3-aminobutyric acid[1]

-

N-Boc-glycine

-

EDC-HCl, HOBt (Coupling agents)[1]

-

TFA (Deprotection)[1]

-

BH3-THF (Reduction)[1]

Step-by-Step Methodology:

-

Peptide Coupling: React (R)-3-aminobutyric acid methyl ester with N-Boc-glycine using EDC/HOBt in DCM. Stir at RT for 12h.

-

Check: TLC (5% MeOH/DCM) to confirm amide formation.[1]

-

-

Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group. Concentrate to dryness.

-

Cyclization: Dissolve the deprotected amino-amide in refluxing butanol with a catalytic base (e.g., DIPEA) to induce intramolecular cyclization, forming the (7R)-methyl-1,4-diazepane-2,5-dione.[1]

-

Reduction: Dissolve the dione in anhydrous THF. Add BH3-THF complex (4 eq) dropwise at 0°C, then reflux for 16h to reduce both amides to amines.

-

Workup: Quench with MeOH/HCl. Basify with NaOH and extract with DCM.

-

Validation: NMR should show disappearance of carbonyl peaks (~170 ppm) and appearance of methylene peaks. Chiral HPLC to verify >98% ee.

-

Caption: Synthetic route for the chiral (7R)-methyl-1,4-diazepane core from amino acid precursors.

B. Pharmacological Characterization: Calcium Mobilization Assay (FLIPR)

Causality: Many 1,4-diazepane ligands target Gq-coupled GPCRs (Orexin, CXCR3, H1).[1] Measuring intracellular Calcium (

Materials:

-

CHO or HEK293 cells stably expressing the target GPCR (e.g., hOX1R).[1]

-

Calcium-sensitive dye (Fluo-4 AM or Calcium 6).[1]

-

Probenecid (to inhibit dye extrusion).[1]

-

FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[1]

Protocol:

-

Seeding: Plate cells at 10,000 cells/well in black-wall, clear-bottom 384-well plates. Incubate overnight.

-

Dye Loading: Aspirate media. Add 20 µL/well of Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + Dye).[1] Incubate 60 min at 37°C.

-

Compound Preparation: Prepare 1,4-diazepane derivatives in DMSO (serially diluted). Dilute 5x into assay buffer.

-

Agonist Challenge (for Antagonist Mode): Prepare

concentration of the endogenous agonist (e.g., Orexin-A). -

Measurement:

-

Phase 1: Add compound to cells. Monitor fluorescence for 10 min (detects agonism).

-

Phase 2: Add agonist (

).[1] Monitor fluorescence for 90 sec.

-

-

Data Analysis: Calculate

based on the reduction of the agonist-induced Calcium peak (Max - Min fluorescence).-

Self-Validation: Include a reference antagonist (e.g., Suvorexant 10 µM) as a positive control (100% inhibition) and DMSO as negative control (0% inhibition).[1] Z' factor must be > 0.5.

-

References

-

Suvorexant: The First-in-Class Orexin Antagonist for Insomnia. ResearchGate. [Link]

-

Identification and initial evaluation of 4-N-aryl-[1,4]diazepane ureas as potent CXCR3 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][5]

-

Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists. Journal of Medicinal Chemistry. [Link][6]

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

-

Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold. ChemMedChem. [Link][1]

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. benthamscience.com [benthamscience.com]

- 3. scispace.com [scispace.com]

- 4. Suvorexant - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Properties of Chloropyrazine-Diazepane Conjugates: A Chemotype Analysis for CNS Targeting

[1]

Executive Summary

The conjugation of chloropyrazine and 1,4-diazepane (homopiperazine) moieties creates a privileged scaffold with distinct physicochemical and pharmacodynamic properties. This chemotype, specifically 1-(5-chloropyrazin-2-yl)-1,4-diazepane , serves as a critical core in the design of ligands for G-Protein Coupled Receptors (GPCRs), most notably the Serotonin 5-HT2C and Histamine H3 receptors.[1]

This guide provides a technical deconstruction of the scaffold’s pharmacophore, detailing its synthesis, structural biology, and receptor binding kinetics. It is designed to serve as a reference for optimizing lead compounds targeting central nervous system (CNS) disorders such as obesity, schizophrenia, and cognitive impairment.

Pharmacophore Architecture

The chloropyrazine-diazepane conjugate functions as a bi-functional pharmacophore . Its efficacy stems from the synergistic interplay between the electron-deficient aromatic headgroup and the flexible, basic azacyclic tail.

Structural Components[1][2][3][4]

-

The Headgroup (Chloropyrazine):

-

Electronic Character: The pyrazine ring is π-deficient, making it a weak hydrogen bond acceptor. The chlorine atom at the C5 position exerts a negative inductive effect (-I), further reducing electron density on the ring, while simultaneously increasing lipophilicity.

-

Binding Role: Participates in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket. The chlorine atom can engage in halogen bonding or fill hydrophobic sub-pockets.

-

-

The Tail (1,4-Diazepane):

-

Conformational Flexibility: Unlike the rigid piperazine ring (chair conformation), the 7-membered diazepane ring adopts a twisted chair/boat conformation.[1] This increased entropy allows the molecule to scan the receptor landscape more effectively to find the optimal binding pose.

-

Ionization: The distal secondary amine (

) typically has a pKa of ~9.5–10.0, ensuring it is protonated at physiological pH. This positive charge is critical for forming a salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors).[1]

-

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the abstract pharmacophore interactions within a typical aminergic GPCR binding pocket.

Caption: Pharmacophore map showing the binding interactions of the chloropyrazine-diazepane scaffold within a GPCR active site.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting blood-brain barrier (BBB) penetration and metabolic stability.[1]

Table 1: Calculated Properties of 1-(5-chloropyrazin-2-yl)-1,4-diazepane

| Property | Value (Approx.) | Significance |

| Molecular Weight | 212.68 g/mol | Low MW allows for significant decoration/substitution without violating Lipinski's Rule of 5.[1] |

| cLogP | 1.2 – 1.8 | Optimal range for CNS penetration when balanced with TPSA.[1] |

| TPSA | ~45 Ų | Favorable for BBB permeability (Target < 90 Ų).[1] |

| pKa (Distal N) | 9.5 – 9.8 | Ensures high solubility and receptor affinity via ionic bonding.[1] |

| H-Bond Donors | 1 | The secondary amine acts as a donor.[1] |

| H-Bond Acceptors | 3 | Pyrazine nitrogens (2) + Diazepane amine (1).[1] |

Experimental Protocols

Synthesis of 1-(5-chloropyrazin-2-yl)-1,4-diazepane

This protocol utilizes a Nucleophilic Aromatic Substitution (

Reagents:

-

2,5-Dichloropyrazine (1.0 eq)[1]

-

Homopiperazine (1,4-Diazepane) (3.0 eq) – Excess used to prevent bis-substitution.[1]

-

Potassium Carbonate (

) (2.0 eq)[1] -

Acetonitrile (MeCN) or DMF (Solvent)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 2,5-dichloropyrazine (1.49 g, 10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask.

-

Addition: Add

(2.76 g, 20 mmol) followed by the slow addition of homopiperazine (3.00 g, 30 mmol). -

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (System: 10% MeOH in DCM).

-

Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM and wash with water (

mL) to remove excess homopiperazine. Dry the organic layer over -

Yield: The product typically presents as a pale yellow oil or low-melting solid.[1] Yield: 75–85%.

Synthesis Workflow Diagram

Caption: Workflow for the SNAr synthesis of the chloropyrazine-diazepane scaffold.

Medicinal Chemistry & SAR Insights

When optimizing this scaffold for specific targets, the following Structure-Activity Relationship (SAR) trends are generally observed:

-

N-Substitution (Distal Nitrogen):

-

Methylation: Often increases BBB penetration but may reduce selectivity.[1]

-

Bulky Groups (Benzyl/Phenethyl): Can target secondary hydrophobic pockets (e.g., in H3 receptors) but increases molecular weight.

-

-

Chlorine Replacement:

-

Replacing Cl with CF3 increases metabolic stability and lipophilicity.

-

Replacing Cl with CN (cyano) generally reduces affinity due to electronic repulsion or loss of the halogen bond.

-

-

Ring Size Contraction:

-

Contracting the diazepane (7-membered) to a piperazine (6-membered) usually results in a loss of selectivity for 5-HT2C over 5-HT2A, as the piperazine is a more promiscuous scaffold (e.g., mCPP).[1]

-

References

-

Dunbar, G. et al. (2011). 5-HT2C Receptor Agonists: Recent Progress and Therapeutic Potential. Journal of Medicinal Chemistry. Link

-

Hacker, K. et al. (2014). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem Compound Summary. (2024). 2-Chloropyrazine.[1][2][3] National Center for Biotechnology Information. Link[1]

-

Jensen, A. A. et al. (2010). The 5-HT2C Receptor: A Target for Antipsychotic Drugs. Current Drug Targets.[4] Link

Suppliers and price of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

An In-Depth Technical Guide to 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Part 1: Executive Summary & Strategic Utility

1-(3-Chloropyrazin-2-yl)-1,4-diazepane is a high-value heterocyclic building block used primarily in the discovery of Central Nervous System (CNS) agents and kinase inhibitors. Its structural value lies in its bifunctionality:

-

The Diazepane Ring: A "privileged scaffold" that mimics peptide turns and improves solubility/metabolic stability compared to piperazine analogs.

-

The Chloropyrazine Core: Provides an electrophilic handle (Cl) for further functionalization (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination) while retaining a specific nitrogen-rich electronic profile critical for hydrogen bonding in active sites (e.g., 5-HT2C receptors).

This guide addresses the procurement challenge: as a non-commodity intermediate, it is often absent from "in-stock" catalogs. Researchers must choose between Custom Synthesis (Buy) and In-House Synthesis (Make) .

Part 2: Chemical Profile & Technical Specifications

| Property | Specification |

| Chemical Name | 1-(3-Chloropyrazin-2-yl)-1,4-diazepane |

| Molecular Formula | C₉H₁₃ClN₄ |

| Molecular Weight | 212.68 g/mol |

| Predicted logP | ~0.8 (Favorable for CNS penetration) |

| Key Functionality | Secondary Amine (Nucleophile) + Aryl Chloride (Electrophile) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |

Part 3: Market Analysis (Suppliers & Pricing)

Because this specific isomer is frequently a "made-to-order" item rather than a bulk commodity, pricing is bifurcated into Starting Material Costs (for in-house synthesis) and Custom Synthesis Quotes .

A. The "Buy" Option: Custom Synthesis[1][2]

-

Availability: Low (Typically 4-6 week lead time).

-

Major CROs: Enamine, WuXi AppTec, Pharmablock, ChemSpace.

-

Estimated Cost:

-

100 mg: $300 – $500

-

1 g: $800 – $1,200

-

Driver: High labor cost; low material cost.

-

B. The "Make" Option: Starting Material Sourcing

The most efficient route utilizes 2,3-Dichloropyrazine and Homopiperazine . These are commodity chemicals.

| Component | CAS Number | Typical Purity | Approx. Price (Research Grade) | Primary Suppliers |

| 2,3-Dichloropyrazine | 4858-85-9 | >97% | $10 - $25 / 5g | Sigma-Aldrich, BLDPharm, Fluorochem |

| Homopiperazine | 505-66-8 | >98% | $15 - $30 / 25g | Merck, TCI, Oakwood Chemical |

Recommendation: For requirements >1g, In-House Synthesis is exponentially more cost-effective (~95% savings).

Part 4: Synthesis & Manufacturing Strategy

The Core Directive: The synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr). The Challenge: Controlling stoichiometry to prevent the formation of the bis-substituted byproduct (where one diazepane molecule reacts with two pyrazine rings) or double addition to the diazepane.

Experimental Protocol (Self-Validating)

Reaction: 2,3-Dichloropyrazine + Homopiperazine (Excess) → Product + HCl

Step-by-Step Methodology:

-

Stoichiometry Control: Dissolve Homopiperazine (3.0 equivalents) in anhydrous Dichloromethane (DCM) or Ethanol .

-

Expert Insight: Using a large excess of the diamine (3 eq) forces the statistical probability toward mono-substitution and prevents the "dumbbell" dimer impurity.

-

-

Temperature Modulation: Cool the amine solution to 0°C .

-

Addition: Add 2,3-Dichloropyrazine (1.0 equivalent) dropwise over 30 minutes.

-

Causality: Slow addition ensures the concentration of the electrophile remains low relative to the nucleophile, favoring the desired 1:1 adduct.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Work-up (Critical Step):

-

Wash the organic layer with Water (3x) .

-

Why? The excess homopiperazine is highly water-soluble and will be removed in the aqueous phase, leaving the lipophilic product in the organic phase.

-

-

Purification: If necessary, purify via Silica Gel Flash Chromatography (Gradient: 0→10% MeOH/DCM with 1% NH₄OH).

Visualizing the Workflow

Figure 1: Decision-gated workflow for the synthesis of the target compound, emphasizing impurity control.

Part 5: Quality Assurance & Impurity Profiling

When validating the compound (whether bought or made), specific Critical Quality Attributes (CQAs) must be met.

| Attribute | Method | Acceptance Criteria | Technical Rationale |

| Identity | ¹H-NMR (DMSO-d₆) | Distinct Pyrazine doublets (~8.0 ppm, ~7.8 ppm) | Confirms the pyrazine ring is intact and mono-substituted. |

| Isotopic Pattern | LC-MS | M+ and (M+2)+ in 3:1 ratio | Verifies the presence of exactly one chlorine atom . |

| Purity | HPLC (UV 254nm) | >95% Area | Critical for biological assays to avoid false positives from the bis-adduct. |

| Residual Amine | Ninhydrin Stain | Negative (after workup) | Ensures excess homopiperazine is removed. |

Part 6: Applications in Drug Discovery

This molecule acts as a "scaffold hop" from the more common piperazine derivatives.

-

Serotonin 5-HT2C Agonists:

-

The diazepane ring is crucial for selectivity against 5-HT2A/2B receptors. The chloropyrazine serves as a bioisostere for other heteroaromatics found in clinical candidates like Bexicaserin .

-

-

Kinase Inhibition:

-

The chlorine atom is displaced in a second step by anilines or phenols to create "hinge-binding" motifs.

-

Figure 2: Divergent synthesis pathways utilizing the chloropyrazine "handle" for medicinal chemistry.

References

-

Fengchen Group. (2024). 2,3-Dichloropyrazine CAS 4858-85-9 Technical Specifications. Retrieved from

-

PubChem. (2024).[1] Compound Summary: 2,3-Dichloropyrazine (CID 79058). National Library of Medicine. Retrieved from

-

Ren, A., et al. (2025).[2] "Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin."[2] Journal of Medicinal Chemistry. Retrieved from

-

BLDpharm. (2024). Product Catalog: 1-(4-Chloropyrimidin-2-yl)-1,4-diazepane analogs. Retrieved from

-

Fluorochem. (2024). Building Blocks: Halides and Diazepanes. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for 1-(3-Chloropyrazin-2-yl)-1,4-diazepane in Drug Discovery

Introduction: The Strategic Value of Pyrazinyl-Diazepane Scaffolds

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophoric elements into a single molecular entity is a cornerstone of rational drug design. The compound 1-(3-chloropyrazin-2-yl)-1,4-diazepane represents a compelling example of such a scaffold, bridging the electron-deficient, hydrogen-bond accepting pyrazine ring with the flexible, conformationally diverse 1,4-diazepane moiety. This unique combination offers a versatile platform for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

The pyrazine core is a well-established bioisostere for other aromatic systems and is found in numerous approved drugs, valued for its metabolic stability and ability to engage in key receptor interactions.[1] The 1,4-diazepane ring, a seven-membered heterocycle, provides a three-dimensional architecture that can effectively probe the binding pockets of complex biological targets.[2][3][4] The strategic placement of a reactive chlorine atom on the pyrazine ring of 1-(3-chloropyrazin-2-yl)-1,4-diazepane renders it an exceptionally valuable intermediate, primed for further functionalization through cross-coupling reactions or nucleophilic substitutions.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, purification, characterization, and potential applications of 1-(3-chloropyrazin-2-yl)-1,4-diazepane as a key building block in the discovery of novel therapeutics, including analogues of established drugs like Varenicline.[5][6][7][8]

Synthetic Workflow and Rationale

The synthesis of 1-(3-chloropyrazin-2-yl)-1,4-diazepane is most effectively achieved through a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the chlorine atoms towards substitution by nucleophiles.

Caption: Synthetic pathway for 1-(3-chloropyrazin-2-yl)-1,4-diazepane.

Part 1: Synthesis Protocols

Protocol 1.1: Synthesis of tert-Butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate

This protocol details the synthesis of the Boc-protected intermediate. The use of a Boc protecting group on the 1,4-diazepane prevents undesired side reactions and allows for controlled, regioselective substitution onto the pyrazine ring.

Materials and Equipment:

-

2,3-Dichloropyrazine

-

tert-Butyl 1,4-diazepane-1-carboxylate

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Heating mantle with temperature control

-

Standard glassware for workup and extraction

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2,3-dichloropyrazine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq) to the solution.

-

Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base, scavenging the HCl generated during the reaction.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Rationale for Experimental Choices:

-

Solvent: Anhydrous DMF is used as a polar aprotic solvent to facilitate the dissolution of the reactants and to promote the SNAAr reaction.

-

Base: DIPEA is chosen as a bulky, non-nucleophilic base to prevent it from competing with the diazepine nucleophile.

-

Temperature: Elevated temperature is necessary to overcome the activation energy of the substitution reaction.

Protocol 1.2: Deprotection to Yield 1-(3-Chloropyrazin-2-yl)-1,4-diazepane

This step involves the removal of the Boc protecting group to yield the final product.

Materials and Equipment:

-

tert-Butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

-

Standard glassware for workup and extraction

-

Rotary evaporator

Procedure:

-

Dissolve the crude product from Protocol 1.1 in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of TFA or 4M HCl in Dioxane (typically 10-20 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude 1-(3-chloropyrazin-2-yl)-1,4-diazepane.

Rationale for Experimental Choices:

-

Reagent: Strong acids like TFA or HCl are required to cleave the acid-labile Boc protecting group.

-

Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon acid addition.

Part 2: Purification and Characterization

Protocol 2.1: Purification by Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Materials and Equipment:

-

Crude 1-(3-chloropyrazin-2-yl)-1,4-diazepane

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes and Ethyl Acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).[10][11]

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to obtain the purified 1-(3-chloropyrazin-2-yl)-1,4-diazepane.

Data Presentation: Expected Yield and Purity

| Step | Compound | Typical Yield | Purity (by HPLC) |

| 1 | tert-Butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate | 70-85% | >90% (crude) |

| 2 | 1-(3-Chloropyrazin-2-yl)-1,4-diazepane | 85-95% (after deprotection) | >98% (after chromatography) |

Protocol 2.2: Characterization by Analytical Techniques

The identity and purity of the synthesized compound must be confirmed using standard analytical methods.[12]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrazine and diazepine protons. The chemical shifts and coupling constants will be indicative of the structure.[13][14]

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

B. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, which will correspond to its molecular formula (C9H11ClN4).

C. High-Performance Liquid Chromatography (HPLC):

-

HPLC is used to determine the purity of the final compound.[7][15] A single, sharp peak should be observed under appropriate chromatographic conditions.

Part 3: Application in Drug Discovery

Rationale for Use as a Varenicline Analogue Precursor

Varenicline, a smoking cessation aid, features a complex tetracyclic ring system.[16][17] The synthesis of Varenicline and its analogues often involves the construction of a pyrazine ring fused to a constrained diamine scaffold.[5][6][8] 1-(3-chloropyrazin-2-yl)-1,4-diazepane serves as a strategic precursor for novel analogues by allowing for the introduction of diverse substituents at the 3-position of the pyrazine ring via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Caption: Workflow for generating novel Varenicline analogues.

Protocol 3.1: Suzuki Cross-Coupling for Aryl-Substituted Analogues

This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling of 1-(3-chloropyrazin-2-yl)-1,4-diazepane with an arylboronic acid.

Materials and Equipment:

-

1-(3-Chloropyrazin-2-yl)-1,4-diazepane

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., 1,4-Dioxane/water mixture)

-

Schlenk flask and inert atmosphere setup

-

Standard workup and purification equipment

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 1-(3-chloropyrazin-2-yl)-1,4-diazepane (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.05-0.1 eq).

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 90-100 °C for 8-16 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield the desired aryl-substituted analogue.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling 1-(3-chloropyrazin-2-yl)-1,4-diazepane and its precursors.[18][19] All reactions should be performed in a well-ventilated fume hood.[18] Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

1-(3-chloropyrazin-2-yl)-1,4-diazepane is a highly valuable and versatile intermediate for drug discovery. Its synthesis is straightforward, and the reactive chlorine handle provides a gateway to a vast chemical space of novel compounds. The protocols and application notes provided herein offer a solid foundation for researchers to utilize this building block in the development of next-generation therapeutics.

References

-

PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

- Google Patents.

-

ResearchGate. (PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates. [Link]

-

Justia Patents. Varenicline compound and process of manufacture thereof. [Link]

- Google Patents.

-

Oxford Academic. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Journal of Chromatographic Science. [Link]

-

New Drug Approvals. Varenicline. [Link]

- Google Patents.

-

Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2017_8(1)/[20].pdf]([Link]20].pdf)

-

JOCPR. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

-

IntechOpen. Chemical Transformation of Pyrazine Derivatives. [Link]

-

Chem 117 Reference Spectra Spring 2011. [Link]

-

European Union. ECHA - Substance Information. [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Link]

-

Annex Publishers. A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. [Link]

-

Forensic Science Society of Malaysia. Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. [Link]

-

SciSpace. Synthesis and characterization of some 1,4-diazepin es derivatives. [Link]

-

Organic Chemistry Portal. Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. [Link]

- Google Patents. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.

-

JOCPR. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

-

ResearchGate. ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. [Link]

-

PMC. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

ResearchGate. Analytical methods for determination of benzodiazepines. A short review. [Link]

-

OPUS. Analytical Methods. [Link]

-

ResearchGate. 1,4-Diazepines. [Link]

-

Journal of Indian Society of Toxicology. Thin Layer Chromatography of Benzodiazepines. [Link]

-

NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. [Link]

-

bioRxiv. How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. [Link]

-

European Patent Office. Process for preparing varenicline and intermediates for use therein - EP 2204369 A1. [Link]

-

ScienceDirect. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

-

csbsju. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

-

PMC. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

-

ResearchGate. Porphyrazines with Annulated Diazepine Rings. 3. MgII Complex of 4-tert-Butylphenyl Substituted Tetra(1,4-diazepino)porphyrazine: Synthesis and Peculiar Effect of Solvent on Its Spectral Properties. [Link]

-

MDPI. Homopiperazine (Hexahydro-1,4-diazepine). [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. benthamscience.com [benthamscience.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 6. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. EP2551269A1 - Process for the preparation of varenicline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. ekwan.github.io [ekwan.github.io]

- 14. mdpi.com [mdpi.com]

- 15. annexpublishers.com [annexpublishers.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicea.com [chemicea.com]

- 20. jocpr.com [jocpr.com]

Application Note: Protecting Group Strategies for 1,4-Diazepane Mono-functionalization

Executive Summary

1,4-Diazepane (homopiperazine) is a privileged seven-membered heterocyclic scaffold widely used in kinase inhibitors (e.g., Fasudil derivatives), GPCR ligands, and RNA-binding small molecules. Its conformational flexibility distinguishes it from the rigid piperazine ring, offering unique vector exploration in Structure-Activity Relationship (SAR) studies.

However, the

This Application Note provides two field-proven protocols for the high-yield synthesis of 1-Boc-1,4-diazepane , utilizing Statistical Kinetic Control and In-Situ Salt Desymmetrization . It also details the orthogonal protection strategy to generate 1-Boc-4-Cbz-1,4-diazepane .

Strategic Overview: The Symmetry Problem

To achieve mono-protection, one must break the symmetry of the diamine. There are two primary mechanisms to achieve this:

-

Statistical Control (Protocol A): Utilizing a large excess of the diamine. This statistically favors the collision of the electrophile (

) with an unreacted diamine rather than a mono-protected species.-

Pros: Simple setup, no exotic reagents.

-

Cons: Waste of starting material (recyclable), requires rigorous extraction.

-

-

Electrostatic/Steric Shielding (Protocol B): Creating a Mono-HCl salt. Protonating one amine renders it non-nucleophilic. Due to electrostatic repulsion, the second protonation (

) is significantly less favorable than the first (-

Pros: Stoichiometric efficiency (1:1 ratio), higher yield.

-

Cons: Requires precise pH/stoichiometry control.

-

Decision Matrix

Use the following logic to select your protocol:

Figure 1: Decision matrix for selecting the appropriate protection strategy.

Detailed Protocols

Protocol A: Statistical Mono-Boc Protection (The "Excess" Method)

Best for: Small scale (<5g), rapid synthesis, when starting material recovery is easy.

Principle: By using 4.0 equivalents of 1,4-diazepane relative to

Materials

-

1,4-Diazepane (4.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.0 equiv) -

Dichloromethane (DCM) or Dioxane (

concentration relative to -

Reagents for workup: Citric acid (10% aq), NaOH (2M), Brine.

Step-by-Step Procedure

-

Dissolution: Dissolve 1,4-diazepane (40 mmol, 4.0 g) in DCM (100 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Dissolve

(10 mmol, 2.18 g) in DCM (20 mL). Add this solution dropwise to the stirring amine solution over 60 minutes via an addition funnel or syringe pump.-

Expert Note: Slow addition is critical to maintain the local concentration of electrophile low, preventing bis-protection "hotspots."

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup (The "Self-Validating" Purification):

-

Wash 1 (Remove Excess Diamine): Wash the organic phase with water (

mL). 1,4-Diazepane is highly water-soluble; Mono-Boc-1,4-diazepane is moderately soluble; Bis-Boc is insoluble. Note: You will lose some product here, but purity is prioritized. -

Extraction (Selectivity Step): Extract the organic phase with 10% aqueous Citric Acid (

mL).-

Phase Check: The Organic Layer now contains the Bis-Boc impurity (neutral). Discard or save for recovery.

-

Phase Check: The Aqueous Acidic Layer contains the Mono-Boc product (protonated).

-

-

Basification: Adjust the pH of the combined acidic aqueous extracts to pH >12 using 2M NaOH. The solution will turn cloudy as the free base precipitates.

-

Final Isolation: Extract the basic aqueous layer with DCM (

mL). Dry over

-

Expected Yield: 65-75% (based on

Protocol B: In-Situ Salt Desymmetrization (The "TMSCl" Method)

Best for: Large scale, expensive diamines, high atom economy.

Principle:

Materials

-

1,4-Diazepane (1.0 equiv)

-

Chlorotrimethylsilane (TMSCl) (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv)[1] -

Triethylamine (

) (2.0 equiv) - Used only in the final stage if needed, though often not required for this specific variant. -

Solvent: Anhydrous Methanol.[2]

Step-by-Step Procedure

-

Salt Formation: Dissolve 1,4-diazepane (10 mmol) in anhydrous Methanol (30 mL). Cool to 0°C.[2]

-

Acid Generation: Add TMSCl (10 mmol) dropwise.

-

Protection: Add

(11 mmol) in Methanol (10 mL) dropwise.-

Note: The free amine reacts with Boc.[1] The protonated amine is protected by the H+.

-

-

Stir: Warm to RT and stir for 4-6 hours.

-

Workup:

-

Concentrate the methanol under vacuum.

-

Redissolve the residue in water.

-

Wash with Diethyl Ether (removes any Bis-Boc formed).

-

Basify the aqueous layer (pH >12) with NaOH pellets or 4M NaOH.

-